molecular formula C14H22N4O4 B1532329 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1240527-75-6

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1532329
CAS No.: 1240527-75-6
M. Wt: 310.35 g/mol
InChI Key: ZJLZPWSCQSEPDE-UHFFFAOYSA-N
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Description

This compound, also known as 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is a chemical compound with the molecular weight of 310.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N4O4/c1-9-11(12(19)20)15-16-18(9)10-5-7-17(8-6-10)13(21)22-14(2,3)4/h10H,5-8H2,1-4H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.35 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Spiro[indole-3,4′-piperidin]-2-ones : This compound is utilized in a synthetic route to produce spiro[indole-3,4′-piperidin]-2-ones, indicating its role in complex organic synthesis and potential pharmaceutical applications (Freund & Mederski, 2000).

  • Asymmetric Synthesis : It serves as a starting material in the asymmetric synthesis of various piperidinecarboxylic acid derivatives, showcasing its utility in producing stereochemically complex molecules (Xue et al., 2002).

  • Facilitation of Intramolecular Cyclization : The compound is involved in key reactions like intramolecular cyclization under palladium catalysis, illustrating its importance in facilitating significant chemical transformations (Freund & Mederski, 2000).

  • Structural Characterization and Biological Evaluation : The compound's structural elements are used in the synthesis of other complex molecules, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, for which X-ray diffraction studies and biological evaluations are conducted (Sanjeevarayappa et al., 2015).

  • Mixed Ligand Concept : In coordination chemistry, this compound plays a role in the mixed ligand concept involving [99(m)Tc(OH2)3(CO)3]+, contributing to the advancement of coordination and radiopharmaceutical chemistry (Mundwiler et al., 2004).

  • Fungicidal Activity : Derivatives of this compound have been synthesized and evaluated for fungicidal activity, suggesting its potential utility in agricultural chemistry (Mao et al., 2013).

Medicinal Chemistry and Biological Evaluation

  • Inhibitors of Soluble Epoxide Hydrolase : Derivatives of this compound have been identified as inhibitors of soluble epoxide hydrolase, indicating its significance in the development of therapeutic agents (Thalji et al., 2013).

  • Synthesis of Enantiopure Derivatives : The compound is used in the synthesis of enantiopure derivatives of pipecolate and lysine, underlining its role in the preparation of biologically active molecules (Marin et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

5-methyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-9-11(12(19)20)15-16-18(9)10-5-7-17(8-6-10)13(21)22-14(2,3)4/h10H,5-8H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLZPWSCQSEPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121741
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxy-5-methyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-75-6
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxy-5-methyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxy-5-methyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
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1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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